

# Physical and chemical properties of Methyl tetrahydro-2H-pyran-3-carboxylate

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## Compound of Interest

Compound Name: Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B177482

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## An In-depth Technical Guide to Methyl tetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl tetrahydro-2H-pyran-3-carboxylate** (CAS No. 18729-20-9). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This document summarizes key quantitative data, outlines potential synthetic approaches, and discusses the compound's relevance in medicinal chemistry.

## Physical and Chemical Properties

**Methyl tetrahydro-2H-pyran-3-carboxylate** is a cyclic ester with a molecular formula of  $C_7H_{12}O_3$ . It possesses a tetrahydropyran ring, a key structural motif in many biologically active molecules. The physical and chemical properties of this compound are summarized in the tables below.

## Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	144.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to Yellow Liquid	<a href="#">[1]</a>
Boiling Point	183.3 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.067 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	66.8 °C	<a href="#">[1]</a>
Refractive Index	1.440	<a href="#">[1]</a>

## Chemical Properties

Property	Description	Source(s)
IUPAC Name	methyl tetrahydropyran-3-carboxylate	<a href="#">[1]</a>
InChI Key	RWQWURYBHIADGX-UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	<chem>COC(=O)C1CCCO1</chem>	<a href="#">[1]</a>
Stability	Stable under dry, room-temperature conditions.	<a href="#">[1]</a>
Reactivity	Can undergo oxidation to form the corresponding carboxylic acid, reduction to yield the alcohol, and various substitution reactions. It serves as a precursor in organic synthesis.	<a href="#">[1]</a>
Storage	Sealed in a dry environment at room temperature.	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Experimental Protocols

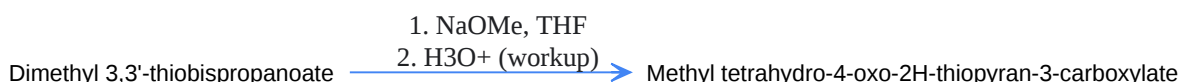
Detailed experimental protocols for the synthesis of **Methyl tetrahydro-2H-pyran-3-carboxylate** are not readily available in the public domain. However, general synthetic strategies for tetrahydropyran rings are well-established and include methods such as Prins cyclization, hetero-Diels–Alder reactions, and intramolecular ring-opening of epoxides.

One plausible approach for the synthesis of tetrahydropyran-3-carboxylates involves the Dieckmann condensation of a suitable diester, followed by hydrolysis and decarboxylation, and subsequent esterification. A representative experimental protocol for a related compound, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which could be adapted, is described below.

### Representative Synthesis: Dieckmann Condensation Approach

This protocol describes the synthesis of a thiopyran analog, which involves a Dieckmann condensation, a common method for forming five- and six-membered rings. A similar strategy could be envisioned for the oxygen-containing analog.

Reaction Scheme:



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Synthesis of a thiopyran analog via Dieckmann condensation.

Experimental Protocol (for Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate):

- **Preparation of Sodium Methoxide:** To an ice-cooled suspension of finely chopped sodium metal (0.95 eq.) in anhydrous tetrahydrofuran (THF) in an argon-flushed two-necked flask, add extra dry methanol (1.00 eq.) dropwise. The reaction suspension is stirred for 24 hours, allowing it to warm to room temperature.

- **Dieckmann Condensation:** To the resulting suspension of sodium methoxide, add a solution of dimethyl 3,3'-thiobispropanoate in anhydrous THF dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
- **Workup and Isolation:** After cooling to room temperature, the reaction is quenched by the addition of aqueous acid (e.g., 10% H<sub>2</sub>SO<sub>4</sub>). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to afford the desired methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Note: This protocol is for a related sulfur-containing analog and would require modification for the synthesis of **Methyl tetrahydro-2H-pyran-3-carboxylate**, likely starting from an appropriate oxygen-containing diester.

## Spectral Data

Specific <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectral data for **Methyl tetrahydro-2H-pyran-3-carboxylate** are not widely available in public spectral databases. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:

### Expected <sup>1</sup>H NMR Spectral Features

- -OCH<sub>3</sub> (ester): A singlet peak around 3.7 ppm.
- -CH-CO<sub>2</sub>Me: A multiplet, likely a triplet of doublets or a more complex pattern, in the region of 2.5-3.0 ppm.
- -O-CH<sub>2</sub>-: Diastereotopic protons on the carbon adjacent to the ring oxygen will likely appear as two separate multiplets in the range of 3.5-4.2 ppm.
- Ring -CH<sub>2</sub>- protons: A series of complex multiplets in the aliphatic region (1.5-2.5 ppm).

### Expected <sup>13</sup>C NMR Spectral Features

- C=O (ester): A peak in the range of 170-175 ppm.
- -OCH<sub>3</sub> (ester): A peak around 52 ppm.
- -CH-CO<sub>2</sub>Me: A peak in the range of 40-50 ppm.
- -O-CH<sub>2</sub>-: A peak around 65-75 ppm.
- Ring -CH<sub>2</sub>- carbons: Peaks in the aliphatic region (20-40 ppm).

## Expected IR Spectral Features

- C=O stretch (ester): A strong absorption band around 1735 cm<sup>-1</sup>.
- C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm<sup>-1</sup>.
- C-H stretch (aliphatic): Absorption bands just below 3000 cm<sup>-1</sup>.

## Expected Mass Spectrum Features

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 144.
- Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH<sub>3</sub>, m/z = 31) and the carbomethoxy group (-CO<sub>2</sub>CH<sub>3</sub>, m/z = 59), as well as fragmentation of the tetrahydropyran ring.

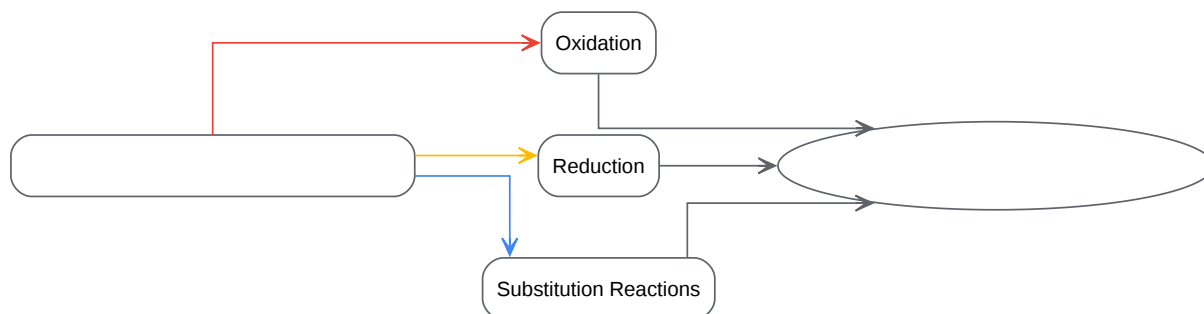
## Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs[3]. **Methyl tetrahydro-2H-pyran-3-carboxylate** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

## Precursor for Bioactive Molecules

This compound can be utilized in various chemical transformations to introduce diverse functionalities, leading to the generation of libraries of compounds for biological screening. Its

derivatives are being investigated for a range of therapeutic effects.



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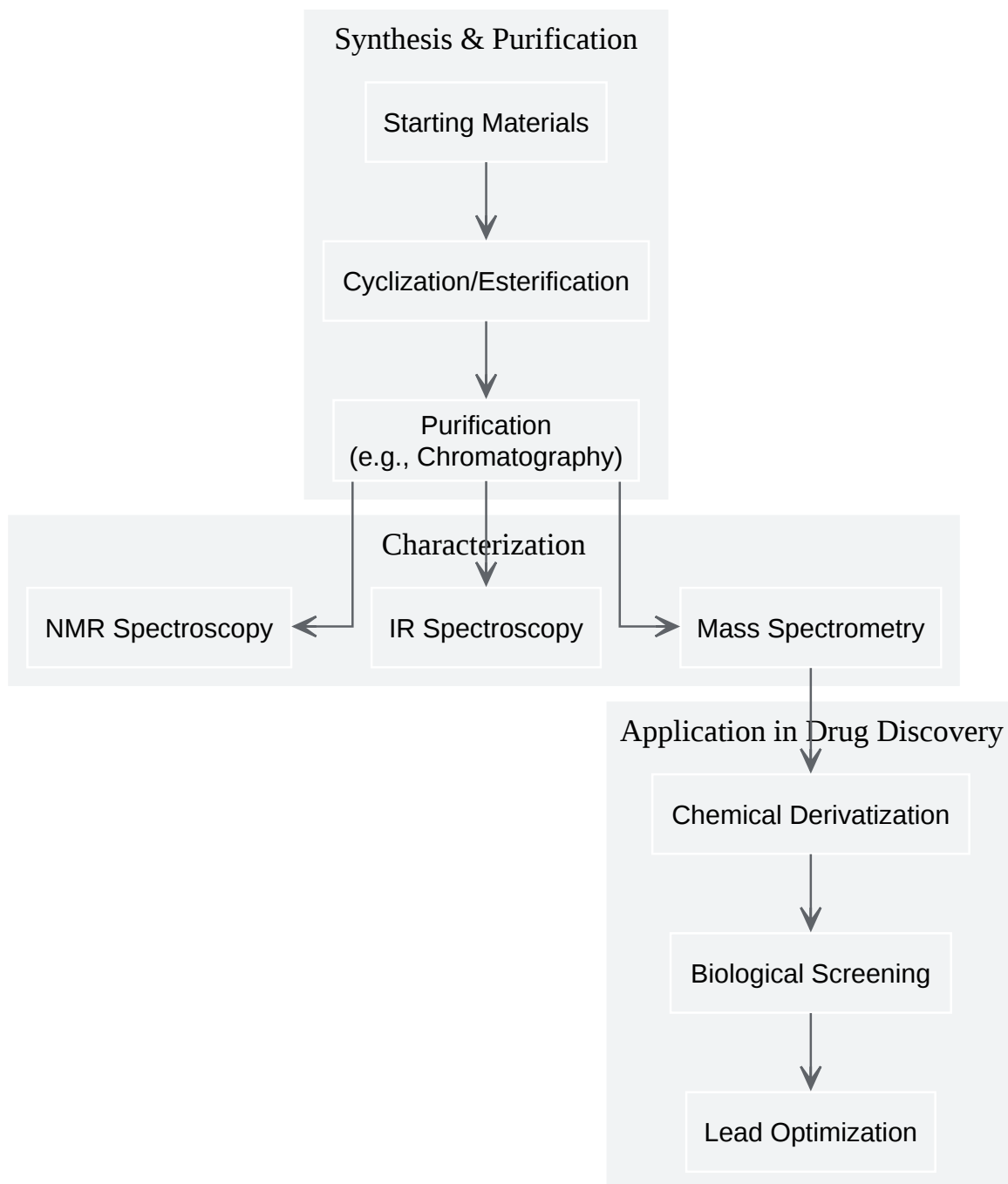
Chemical transformations of the core compound.

## Antimicrobial and Antiviral Potential

While specific studies on the antimicrobial or antiviral activity of **Methyl tetrahydro-2H-pyran-3-carboxylate** are limited, the broader class of pyran derivatives has shown significant promise in these areas. Research has demonstrated that various substituted pyrans exhibit antibacterial and antiviral properties, making this class of compounds an interesting starting point for the development of new therapeutic agents.

## Logical Workflow for Synthesis and Application

The general workflow for utilizing **Methyl tetrahydro-2H-pyran-3-carboxylate** in a research and development setting is outlined below.



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General R&D workflow.

## Conclusion

**Methyl tetrahydro-2H-pyran-3-carboxylate** is a valuable chemical entity with properties that make it an attractive starting material for the synthesis of more complex molecules. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its structural relationship to a wide range of bioactive pyran derivatives suggests significant potential for its use in drug discovery and medicinal chemistry. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility.

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## References

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